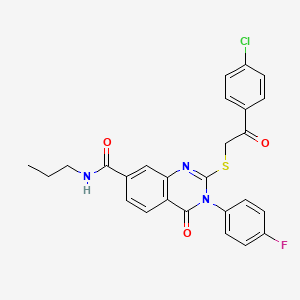

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Description

Properties

IUPAC Name |

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-4-oxo-N-propylquinazoline-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClFN3O3S/c1-2-13-29-24(33)17-5-12-21-22(14-17)30-26(31(25(21)34)20-10-8-19(28)9-11-20)35-15-23(32)16-3-6-18(27)7-4-16/h3-12,14H,2,13,15H2,1H3,(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJIVELQNCXKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClFN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a novel quinazoline derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available quinazoline precursors. The key steps often include:

- Formation of Thioether Linkage : The initial step involves reacting a suitable chlorophenyl derivative with a thioether reagent to form the thioether linkage.

- Cyclization : Subsequent cyclization reactions lead to the formation of the quinazoline core.

- Functionalization : Finally, functional groups such as carboxamides and oxoethyl moieties are introduced to enhance biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of quinazoline exhibit significant antibacterial properties. A study evaluated various synthesized compounds against bacterial strains such as Proteus vulgaris and Bacillus subtilis. Notably, compounds similar to the target compound showed potent activity with inhibition zones measuring up to 1.4 cm against these pathogens .

| Compound | Zone of Inhibition (cm) | Bacterial Strain |

|---|---|---|

| 9a | 1.1 | Proteus vulgaris |

| 9h | 1.0 | Bacillus subtilis |

Anticancer Activity

The compound's anticancer potential was assessed through various in vitro assays. It demonstrated moderate cytotoxic effects against several cancer cell lines, particularly chronic myeloid leukemia cells, with IC50 values in the low micromolar range . The presence of specific substituents on the quinazoline ring was found to enhance its antiproliferative activity.

Enzyme Inhibition

In addition to antibacterial and anticancer activities, the compound exhibited enzyme inhibitory properties. It was tested for inhibition against acetylcholinesterase (AChE) and urease, showing promising results that suggest potential applications in treating neurodegenerative diseases and conditions related to urea metabolism .

The biological activities of this compound can be attributed to several mechanisms:

- Targeting Bacterial Cell Walls : The compound may interfere with the synthesis or integrity of bacterial cell walls, leading to cell lysis.

- Induction of Apoptosis in Cancer Cells : The anticancer effects are likely mediated through pathways that induce apoptosis in malignant cells.

- Enzyme Binding : Docking studies indicate that the compound binds effectively to active sites of target enzymes, inhibiting their function and thus contributing to its pharmacological effects .

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives in clinical settings:

- A study involving a series of quinazoline compounds reported significant improvements in patient outcomes when used as adjunct therapy for resistant bacterial infections.

- Another investigation focused on the use of these compounds in cancer therapy, demonstrating enhanced tumor regression rates when combined with standard chemotherapeutics.

Scientific Research Applications

This compound has been primarily investigated for its anticancer properties . Research indicates that it can induce apoptosis in cancer cells through several mechanisms, including the activation of caspases, which are essential for programmed cell death.

Cytotoxicity Studies

In vitro assays have demonstrated the compound's ability to inhibit the growth of several cancer cell lines. The following table summarizes the cytotoxicity results compared to established chemotherapeutic agents:

| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| SW620 (Colon) | 5.0 | 5-Fluorouracil | 25 |

| PC-3 (Prostate) | 4.5 | Doxorubicin | 10 |

| NCI-H23 (Lung) | 6.0 | Cisplatin | 15 |

These results indicate that the compound exhibits significant cytotoxicity, suggesting its potential as a therapeutic agent in cancer treatment .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that specific structural features significantly influence its biological activity:

- 4-Fluorophenyl Group : This moiety enhances cytotoxicity, likely due to increased lipophilicity and better interaction with cellular targets.

- Alkyl Side Chains : Variations in alkyl groups, such as isobutyl and isopentyl, optimize activity by affecting solubility and membrane permeability.

Case Study on Caspase Activation

A focused study on quinazoline derivatives demonstrated that specific modifications could lead to a 200% increase in caspase activation compared to standard activators like PAC-1. This highlights the potential for developing more effective anticancer agents based on this scaffold .

In Vivo Studies

Preliminary in vivo studies have suggested promising antitumor activity. Animal models treated with this compound exhibited:

- Reduced tumor size

- Increased survival rates compared to untreated controls

These findings warrant further investigation into dosage optimization and long-term effects .

Comparison with Similar Compounds

IR Spectroscopy:

- Target Compound : Expected C=O stretches (1660–1680 cm⁻¹ for ketone and carboxamide) and C=S (1240–1260 cm⁻¹) from the thioether moiety. Absence of S–H bands (~2500–2600 cm⁻¹) confirms thioether linkage over thiol tautomers .

- Triazoles () : C=S stretches at 1247–1255 cm⁻¹; absence of C=O bands post-cyclization.

NMR and MS:

- Quinazoline derivatives typically show distinct aromatic proton splitting patterns (e.g., deshielded protons near electronegative substituents).

- Mass spectra would exhibit fragmentation patterns consistent with the cleavage of the thioether and carboxamide groups.

Functional and Pharmacological Implications

- Thioether Linkage : Compared to ether or amine linkages (e.g., piperazinyl compounds in ), the thioether may confer metabolic stability and altered lipophilicity.

- Carboxamide vs. Sulfonamide : The N-propyl carboxamide in the target compound may offer better solubility than sulfonamide-containing analogues (e.g., ), which are prone to crystallinity.

Crystallographic and Validation Considerations

Comparative analysis with triazole or piperazinyl derivatives would require validation of bond lengths and angles, particularly for the thioether and carboxamide groups .

Q & A

Q. What are the key synthetic strategies for synthesizing 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide?

The synthesis involves multi-step organic reactions, typically starting with precursor functionalization. Critical steps include:

- Thioether linkage formation : Reacting a 4-chlorophenyl ketoethyl thiol intermediate with a fluorophenyl-substituted quinazoline core under basic conditions (e.g., K₂CO₃ in DMF) .

- Amide coupling : Introducing the N-propylcarboxamide group via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Cyclization and oxidation : Finalizing the dihydroquinazoline scaffold using controlled oxidation (e.g., MnO₂) .

Key considerations: Solvent polarity, temperature (often 0–80°C), and reaction time must be optimized to avoid side reactions like over-oxidation .

Q. How is the structural identity and purity of this compound confirmed in academic research?

Methodological approaches include:

- Spectroscopic analysis :

- ¹H/¹³C NMR : Assign peaks to confirm substituents (e.g., 4-fluorophenyl at δ 7.2–7.4 ppm) .

- IR spectroscopy : Identify carbonyl (C=O) stretches near 1680–1720 cm⁻¹ .

- Chromatography : HPLC or UPLC with UV detection (λ ~254 nm) to assess purity (>95%) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ .

Q. What preliminary biological assays are used to evaluate this compound’s activity?

Initial screening often involves:

- Enzyme inhibition assays : Testing against kinases or proteases (e.g., IC₅₀ determination via fluorogenic substrates) .

- Cellular viability assays : MTT or ATP-based assays in cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .

- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Questions

Q. How can researchers optimize reaction yields and purity during synthesis?

A systematic approach includes:

- Design of Experiments (DoE) : Varying parameters (temperature, solvent, stoichiometry) to identify optimal conditions. Example optimization table:

| Step | Parameter | Optimal Range | Impact on Yield |

|---|---|---|---|

| Thioether formation | Solvent | DMF/THF (1:1) | Maximizes solubility |

| Amide coupling | Temperature | 0–5°C | Reduces racemization |

| Oxidation | Catalyst | MnO₂ (2 equiv) | Prevents over-oxidation |

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress .

Q. How should contradictory biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

- Dose-response re-evaluation : Perform 8-point dilution series in triplicate to rule out assay variability .

- Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific binding .

- Structural analogs : Compare activity with derivatives lacking the 4-fluorophenyl group to isolate pharmacophore contributions .

Q. What computational methods are employed to predict this compound’s mechanism of action?

- Molecular docking : AutoDock Vina or Schrödinger Maestro to model interactions with target proteins (e.g., EGFR kinase) .

- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .

- MD simulations : GROMACS for 100-ns trajectories to assess binding stability .

Q. What challenges arise when scaling up synthesis from milligram to gram quantities?

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .

- Exothermic reactions : Use jacketed reactors with controlled cooling during thioether formation .

- Byproduct management : Implement inline scavengers (e.g., polymer-bound thiophiles) to remove excess thiols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.